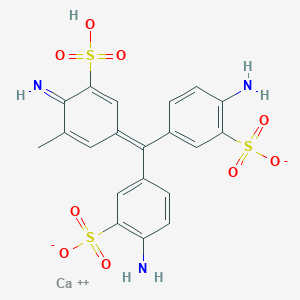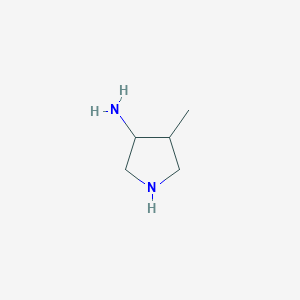
Calcium glubionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is particularly beneficial for individuals who do not obtain sufficient calcium from their diets.
- The chemical formula for this compound is C₁₈H₃₂CaO₁₉ .
Calcium glubionate: ) is a mineral supplement used to treat —a condition characterized by low blood calcium levels.
Mechanism of Action
Target of Action
Calcium glubionate is a mineral supplement that primarily targets the nervous, muscular, and skeletal systems .
Mode of Action
This compound acts by maintaining cell membrane and capillary permeability . It serves as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle . It is also essential for bone formation and blood coagulation .
Biochemical Pathways
It is involved in muscle contraction, cell death, transmission of nerve impulses, cell differentiation, enzyme activation, and immune response .
Pharmacokinetics
The absorption of this compound is minimal unless taken in chronic, high doses . Absorption predominantly occurs in the duodenum and is dependent on calcitriol and vitamin D . The distribution of calcium is primarily in bones and teeth . Calcium is excreted primarily through feces (as unabsorbed calcium) and urine .
Result of Action
The action of this compound results in the maintenance of normal nerve, muscle, and cardiac function . It helps to prevent conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) .
Action Environment
The action of this compound can be influenced by various environmental factors. Physiological conditions and factors such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota can affect the bioavailability of calcium . The calcium supply in the body is genetically conditioned and specific to each person, but its qualitative and quantitative composition can be modified by external factors .
Biochemical Analysis
Biochemical Properties
Calcium glubionate plays a crucial role in various biochemical reactions. It is essential for the nervous, muscular, and skeletal systems . It helps maintain cell membrane and capillary permeability and acts as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle . It is also essential for bone formation and blood coagulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the structure of cell organelles and regulating intracellular and extracellular fluid homeostasis . It is also indicated to treat conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a calcium ion provider. Calcium ions are essential for various biological processes, including nerve impulse transmission, muscle contraction, and blood coagulation .
Temporal Effects in Laboratory Settings
It is known that this compound is used as a long-term treatment for conditions like hypocalcemia, suggesting that it has a stable effect over time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is absorbed from the gut into the blood, a process regulated by the concentration of calcitriol, or 1,25 dihydroxycholecalciferol, in the blood .
Preparation Methods
Synthetic Routes: Calcium glubionate can be synthesized through various routes, including the reaction between and with calcium hydroxide.
Reaction Conditions: The specific conditions for this synthesis may vary, but generally involve aqueous solutions and mild temperatures.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Calcium glubionate does not undergo extensive chemical transformations. It primarily serves as a calcium source.
Common Reagents and Conditions: Reagents include gluconic acid, lactobionic acid, and calcium hydroxide. Conditions are typically aqueous and neutral.
Major Products: The main product is this compound itself.
Scientific Research Applications
Medicine: Calcium glubionate is used to treat conditions such as osteoporosis, osteomalacia/rickets, and hypoparathyroidism.
Pregnancy and Postmenopausal Health: It ensures adequate calcium intake in pregnant, nursing, and postmenopausal women.
Drug Interactions: In patients taking medications like phenytoin, phenobarbital, or prednisone, this compound helps prevent calcium deficiency.
Comparison with Similar Compounds
Uniqueness: Calcium glubionate’s uniqueness lies in its specific combination of gluconate and lactobionate moieties.
Similar Compounds: Other calcium salts, such as calcium carbonate and calcium citrate, serve similar purposes but have different chemical structures.
Properties
CAS No. |
12569-38-9 |
|---|---|
Molecular Formula |
C18H34CaO20 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |
InChI |
InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;;/m11../s1 |
InChI Key |
OKRXSXDSNLJCRS-NLOQLBMISA-L |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
Key on ui other cas no. |
12569-38-9 |
Synonyms |
(4-O-β-D-Galactopyranosyl-D-gluconato)(D-gluconato)calcium Monohydrate; 4-O-β-D-Galactopyranosyl-D-gluconic Acid Calcium Complex; Calcium Glubionate; Calcium Glucono-galacto-gluconate; Calcium Gluconolactobionate; Gluconogalactogluconic Acid Calcium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















